Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate
Overview
Description
Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with various substituents, including methyl, dimethyl, and propyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate purine and imidazole precursors under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate. The reaction temperature is usually maintained between 50°C to 100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or imidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the purine or imidazole rings.
Scientific Research Applications
Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(4,7-dimethyl-1,3-dioxo-6-ethylpurino[7,8-a]imidazol-2-yl)acetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 2-(4,7-dimethyl-1,3-dioxo-6-isopropylpurino[7,8-a]imidazol-2-yl)acetate: Contains an isopropyl group instead of a propyl group.
Methyl 2-(4,7-dimethyl-1,3-dioxo-6-butylpurino[7,8-a]imidazol-2-yl)acetate: Features a butyl group in place of the propyl group.
The uniqueness of this compound lies in its specific substituents and their arrangement, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c1-5-6-18-9(2)7-19-11-12(16-14(18)19)17(3)15(23)20(13(11)22)8-10(21)24-4/h7H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSSOQDNVDESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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